

## Monitoring Cytokine Profiles in Response to Sodium Aurothiomalate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Aurothiomalate |           |  |  |
| Cat. No.:            | B1210753       | Get Quote |  |  |

**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sodium **aurothiomalate** is a gold-based compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its ability to modulate the immune system and suppress inflammatory responses. A key aspect of its mechanism of action involves the alteration of cytokine production, particularly the inhibition of pro-inflammatory cytokines and the potential enhancement of anti-inflammatory cytokines. This application note provides detailed protocols for monitoring the in vitro effects of sodium **aurothiomalate** on cytokine profiles from human peripheral blood mononuclear cells (PBMCs) and summarizes expected quantitative changes in key inflammatory mediators.

# Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Sodium **aurothiomalate** exerts its anti-inflammatory effects by interfering with key signaling pathways involved in the production of inflammatory cytokines. One of the primary targets is the Nuclear Factor-kappa B (NF-kB) signaling cascade. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) lead to the activation of the IkB kinase (IKK) complex, which then



phosphorylates the inhibitory protein IkB $\alpha$ . This phosphorylation targets IkB $\alpha$  for degradation, allowing the NF-kB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-1 beta (IL-1 $\beta$ ), and Interleukin-6 (IL-6). Sodium **aurothiomalate** is understood to inhibit this pathway, thereby reducing the production of these key inflammatory mediators.[1][2]

Furthermore, some evidence suggests that gold compounds may also promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in dampening inflammatory responses.

# Data Presentation: Expected Effects of Sodium Aurothiomalate on Cytokine Secretion

The following table summarizes the anticipated dose-dependent effects of sodium **aurothiomalate** on the secretion of key pro- and anti-inflammatory cytokines from LPS-stimulated human PBMCs. The data presented is a representative synthesis based on available literature and illustrates the expected trends. Actual results may vary depending on experimental conditions.



| Treatment<br>Group                    | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
|---------------------------------------|---------------|---------------|--------------|---------------|
| Untreated<br>Control                  | < 50          | < 20          | < 100        | < 40          |
| LPS (100 ng/mL)                       | 1200 ± 150    | 800 ± 100     | 2500 ± 300   | 200 ± 50      |
| LPS +<br>Aurothiomalate<br>(1 μg/mL)  | 1050 ± 130    | 750 ± 90      | 2300 ± 280   | 250 ± 60      |
| LPS +<br>Aurothiomalate<br>(10 µg/mL) | 700 ± 90      | 500 ± 70      | 1500 ± 200   | 400 ± 70      |
| LPS +<br>Aurothiomalate<br>(50 µg/mL) | 400 ± 60      | 250 ± 50      | 800 ± 110    | 600 ± 80      |

# **Mandatory Visualizations**



### Experimental Workflow for Monitoring Cytokine Profiles



Click to download full resolution via product page

**Experimental Workflow Diagram** 



## Aurothiomalate Inhibition of the NF-kB Signaling Pathway



Click to download full resolution via product page

Aurothiomalate Signaling Pathway



## **Experimental Protocols**

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

- Materials:
  - Whole blood collected in heparinized tubes
  - Ficoll-Paque PLUS
  - Phosphate-Buffered Saline (PBS), sterile
  - RPMI-1640 culture medium
  - Fetal Bovine Serum (FBS)
  - Penicillin-Streptomycin solution
  - 50 mL conical tubes
  - Serological pipettes
  - Centrifuge
- Procedure:
  - Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
  - Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  - After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.



- Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
- 2. In Vitro Treatment of PBMCs with Sodium Aurothiomalate and LPS

This protocol details the culture and treatment of isolated PBMCs to assess the effect of sodium **aurothiomalate** on cytokine production.

- Materials:
  - Isolated human PBMCs
  - Complete RPMI-1640 medium
  - Sodium Aurothiomalate (stock solution prepared in sterile water)
  - Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)
  - 96-well flat-bottom cell culture plates
  - Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Procedure:
  - Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10<sup>6</sup> cells/mL.
  - Seed 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) into each well of a 96-well plate.



- Prepare serial dilutions of sodium aurothiomalate in complete RPMI-1640 medium to achieve 2x the final desired concentrations (e.g., 2 μg/mL, 20 μg/mL, and 100 μg/mL for final concentrations of 1, 10, and 50 μg/mL).
- Add 50 μL of the appropriate sodium aurothiomalate dilution or vehicle control (complete RPMI-1640 medium) to the corresponding wells.
- Pre-incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Prepare a 4x working solution of LPS in complete RPMI-1640 medium (e.g., 400 ng/mL for a final concentration of 100 ng/mL).
- $\circ$  Add 50  $\mu$ L of the LPS solution to all wells except for the untreated control wells. Add 50  $\mu$ L of complete RPMI-1640 medium to the untreated control wells.
- The final volume in each well should be 200 μL.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- 3. Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for quantifying the levels of TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and IL-10 in the cell culture supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for each specific kit.

- Materials:
  - Cell culture supernatants from the in vitro treatment experiment
  - Commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-10
  - ELISA plate reader
  - Distilled or deionized water
  - Wash buffer (as provided in the kit or PBS with 0.05% Tween-20)
  - Assay diluent (as provided in the kit)



- Substrate solution (e.g., TMB)
- Stop solution

#### Procedure:

- After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.
- Carefully collect the supernatants from each well without disturbing the cell pellet and transfer to a new plate or microcentrifuge tubes. Supernatants can be stored at -80°C if not analyzed immediately.
- Prepare the cytokine standards and samples according to the ELISA kit manufacturer's protocol. It may be necessary to dilute the supernatants to fall within the linear range of the standard curve.
- $\circ~$  Add 100  $\mu\text{L}$  of standards and samples to the appropriate wells of the antibody-coated ELISA plate.
- Incubate the plate as per the manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).
- Wash the wells several times with wash buffer.
- Add 100 μL of the detection antibody to each well and incubate as directed.
- Wash the wells again.
- Add 100 μL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
- Wash the wells a final time.
- Add 100 μL of the substrate solution and incubate in the dark until color develops.
- Add 100 μL of the stop solution to each well.



- Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Use the standard curve to calculate the concentration of each cytokine in the experimental samples.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Aurothiomalate inhibits transformed growth by targeting the PB1 domain of protein kinase
  Ciota PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of NF-kB inhibitor aurothiomalate on local inflammation in experimental Th1- and Th2-type immune response PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Monitoring Cytokine Profiles in Response to Sodium Aurothiomalate Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210753#monitoring-cytokine-profiles-in-response-to-aurothiomalate-treatment]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com